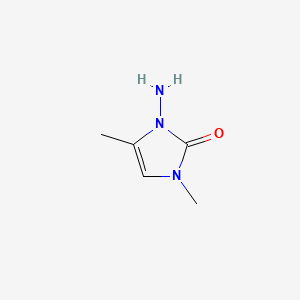
3-Amino-1,4-dimethylimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,4-dimethylimidazol-2-one is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-dimethylimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction is often carried out under solventless, microwave-assisted conditions to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The use of catalysts, such as nickel or iron-based catalysts, can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions and microwave-assisted synthesis are employed to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,4-dimethylimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of secondary or tertiary amines.
Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-1,4-dimethylimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-dimethylimidazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: Another heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.
1,2,4-Triazole: Known for its use in antifungal agents and as a building block for various drugs.
Uniqueness: 3-Amino-1,4-dimethylimidazol-2-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. Its dual methyl groups enhance its stability and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-amino-1,4-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4-3-7(2)5(9)8(4)6/h3H,6H2,1-2H3 |
InChI Key |
HDTKWZPZNKPKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)








![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
